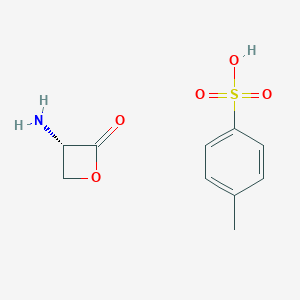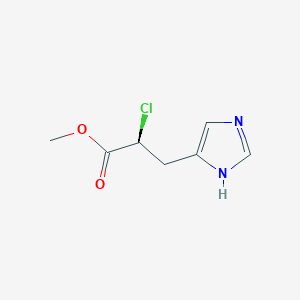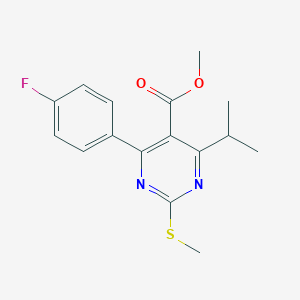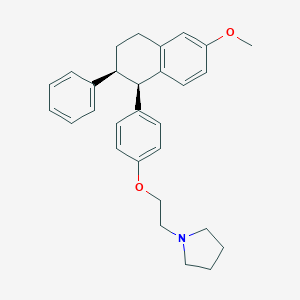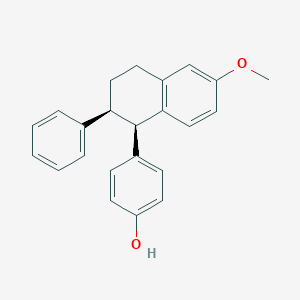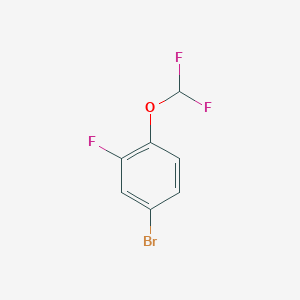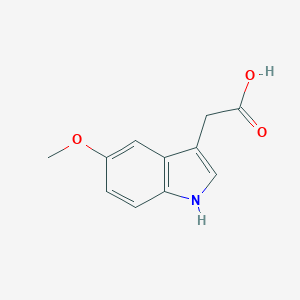
Pipamperone dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Pipamperone dihydrochloride is a typical antipsychotic of the butyrophenone family, primarily used in the treatment of schizophrenia and other chronic psychoses . Developed by Janssen Pharmaceutica in 1961, it has been noted for its significant anti-tryptamine activity and its ability to normalize sleep rhythms in psychiatric patients .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pipamperone hydrochloride involves the reaction of 4-fluorobutyrophenone with piperidine to form the intermediate compound, which is then reacted with piperonyl chloride to yield pipamperone . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of pipamperone hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The use of high-pressure reactors and continuous flow systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Pipamperone dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized metabolites.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Halogenation and other substitution reactions can occur, altering the chemical structure of pipamperone hydrochloride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions typically occur under controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions include various metabolites and derivatives of pipamperone hydrochloride, which may have different pharmacological properties.
科学的研究の応用
Pipamperone dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of butyrophenone derivatives.
Biology: Research on pipamperone hydrochloride helps in understanding the mechanisms of antipsychotic drugs.
作用機序
Pipamperone dihydrochloride exerts its effects by binding mainly to 5-HT2A receptors, with a nearly equal affinity to D4 receptors and a moderate affinity for 5-HT2C, D2, D3, 1- and 2B-adrenoceptors . This drug acts as a selective 5-HT2A, D1, and D4 antagonist, which helps in decreasing positive psychotic symptoms such as delusions and hallucinations .
類似化合物との比較
Similar Compounds
Risperidone: A more potent version of pipamperone, blocking more serotonin than dopamine.
Clozapine: Another antipsychotic with a similar mechanism of action.
Melperone: Shares structural similarities with pipamperone.
Pimozide: Another butyrophenone derivative used in the treatment of psychoses.
Uniqueness
Pipamperone dihydrochloride is unique due to its significant anti-tryptamine activity and its ability to normalize sleep rhythms in psychiatric patients . Its selective binding to 5-HT2A and D4 receptors distinguishes it from other antipsychotics, making it a valuable compound in the treatment of schizophrenia and related disorders .
特性
CAS番号 |
2448-68-2 |
|---|---|
分子式 |
C21H31ClFN3O2 |
分子量 |
411.9 g/mol |
IUPAC名 |
1-[4-(4-fluorophenyl)-4-oxobutyl]-4-piperidin-1-ylpiperidine-4-carboxamide;hydrochloride |
InChI |
InChI=1S/C21H30FN3O2.ClH/c22-18-8-6-17(7-9-18)19(26)5-4-12-24-15-10-21(11-16-24,20(23)27)25-13-2-1-3-14-25;/h6-9H,1-5,10-16H2,(H2,23,27);1H |
InChIキー |
UBQRWZFMJULMLP-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2(CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F)C(=O)N.Cl.Cl |
正規SMILES |
C1CCN(CC1)C2(CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F)C(=O)N.Cl |
Key on ui other cas no. |
2448-68-2 |
ピクトグラム |
Irritant |
関連するCAS |
1893-33-0 (Parent) |
同義語 |
1’-[4-(4-Fluorophenyl)-4-oxobutyl]-[1,4’-bipiperidine]-4’-carboxamide Hydrochloride; _x000B_Pipamperone Hydrochloride; Dipiperon; Piperonil; Propitan; R4050; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


